Methyl 2-(3-methoxypyridin-2-YL)acetate
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Overview
Description
Methyl 2-(3-methoxypyridin-2-yl)acetate is an organic compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is characterized by the presence of a methoxy group at the third position of the pyridine ring and a methyl ester group at the second position of the acetic acid chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methoxypyridin-2-yl)acetate typically involves the esterification of 2-(3-methoxypyridin-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: 2-(3-methoxypyridin-2-yl)acetic acid.
Reduction: 2-(3-methoxypyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives depending on the substituent used.
Scientific Research Applications
Methyl 2-(3-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The methoxy group and the ester functionality play crucial roles in its reactivity and interaction with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methoxypyridin-4-yl)acetate
- Methyl 2-(3-methylpyridin-2-yl)acetate
Uniqueness
Methyl 2-(3-methoxypyridin-2-yl)acetate is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its unique properties and applications .
Biological Activity
Methyl 2-(3-methoxypyridin-2-YL)acetate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H11NO3 and a molecular weight of approximately 181.19 g/mol. It features a methoxy group attached to a pyridine ring, which enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
The biological activity of this compound is likely mediated through its interactions with biological targets:
- Binding Affinity : Research is ongoing to determine the binding affinity of this compound with specific receptors and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigations into SAR have identified that modifications in the pyridine ring can significantly affect biological activity. For instance, the position of substituents like methoxy groups can influence reactivity and solubility, impacting overall efficacy .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with related compounds:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Methyl 2-(5-hydroxy-3-methoxypyridin-2-YL)acetate | C10H11NO4 | Hydroxyl group instead of bromine; different reactivity |
Methyl 2-(5-bromopyridin-3-YL)acetate | C9H10BrNO3 | Lacks methoxy group; simpler structure |
Methyl 2-(6-methoxy-pyridin-3-YL)acetate | C10H11NO3 | Different position of methoxy group; affects reactivity |
The presence and position of the methoxy group in this compound significantly influence its biological properties compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyridine derivatives similar to this compound:
- Prostate Cancer Cell Line Study : A study focused on a library of pyridine derivatives demonstrated that certain modifications led to significant inhibition of androgen receptor-mediated transcription in prostate cancer cell lines. This suggests that similar compounds could be effective in targeting hormone-dependent cancers .
- Antimicrobial Activity Assessment : While specific studies on this compound's antimicrobial properties are scarce, related compounds have shown promising results against various bacterial strains, indicating a potential area for further exploration.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl 2-(3-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-3-5-10-7(8)6-9(11)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
NJBDYMRCNLDZRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC=C1)CC(=O)OC |
Origin of Product |
United States |
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